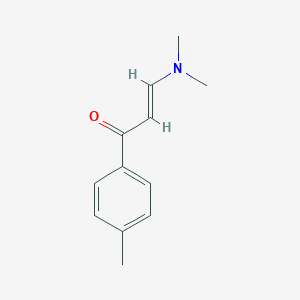
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, commonly known as DMAMP, is a compound with a wide range of uses in scientific research. It is a versatile and useful compound due to its unique structure and properties. DMAMP has been used in a variety of experiments, ranging from biochemical and physiological research to drug development. In
Applications De Recherche Scientifique
DMAMP has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. DMAMP has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the pharmacological properties of drugs. Additionally, DMAMP has been used to study the metabolic pathways of drugs and to investigate the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of DMAMP is not fully understood. However, it is believed that DMAMP may act as an agonist at certain receptors in the body, such as the serotonin and dopamine receptors. Additionally, it is thought that DMAMP may interact with certain enzymes in the body, such as the monoamine oxidase enzyme. These interactions may lead to changes in the levels of neurotransmitters in the brain, which could lead to changes in behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAMP are not fully understood. However, it is believed that DMAMP may affect the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, it is thought that DMAMP may interact with certain enzymes in the body, such as monoamine oxidase, which could lead to changes in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMAMP in laboratory experiments is that it is a versatile and useful compound due to its unique structure and properties. Additionally, DMAMP is relatively easy to synthesize and is relatively inexpensive. However, one limitation of using DMAMP in laboratory experiments is that its mechanism of action is not fully understood. Additionally, its biochemical and physiological effects are not fully understood.
Orientations Futures
For research involving DMAMP include further investigation into its mechanism of action and biochemical and physiological effects, as well as its pharmacological properties. Additionally, further research could be conducted into the synthesis of DMAMP and the development of new and improved methods for its synthesis. Additionally, further research could be conducted into the use of DMAMP in drug development and the study of drug metabolism pathways. Finally, further research could be conducted into the use of DMAMP in the study of the pharmacokinetics and pharmacodynamics of drugs.
Méthodes De Synthèse
DMAMP can be synthesized in a two-step process. The first step involves the reaction of 4-methylbenzaldehyde and dimethylamine in the presence of a base catalyst such as sodium hydroxide. This reaction produces the aldehyde intermediate, which is then reacted with anhydrous hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. This reaction produces DMAMP as the final product.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-9H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVBRKWQJVEFJN-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)





![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)

![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)




